

# GSK864: A Chemical Probe for Isocitrate Dehydrogenase 1 (IDH1) Research

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Compound of Interest				
Compound Name:	GSK864			
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[1][2][3] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires neomorphic, gain-of-function mutations.[1][3] These mutations, most commonly affecting the R132 residue, enable the enzyme to convert  $\alpha$ -KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[1][2]

**GSK864** has emerged as a potent and selective allosteric inhibitor of mutant IDH1, making it an invaluable chemical probe for elucidating the biological consequences of IDH1 mutations and for exploring potential therapeutic strategies.[4][5][6] Developed by GlaxoSmithKline, this compound exhibits favorable properties for both in vitro and in vivo studies, allowing for detailed investigation of the IDH1 signaling pathway.[1][4]

### **Data Presentation**

The following tables summarize the quantitative data for **GSK864**, highlighting its potency and cellular activity.

Table 1: In Vitro Potency of **GSK864** Against IDH1 Variants



Target	IC50 (nM)
IDH1 R132C	8.8 - 9
IDH1 R132H	15 - 15.2
IDH1 R132G	16.6 - 17
Wild-Type IDH1	~466.5 - 470

(Data sourced from references[4][6][7][8][9])

Table 2: Cellular Activity of **GSK864** 

Cell Line	IDH1 Mutation	Assay	EC50 (nM)
HT1080 Fibrosarcoma	R132C	2-HG Production Inhibition (LC-MS/MS)	320

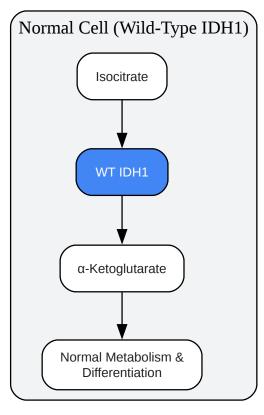
(Data sourced from references[1][7][10])

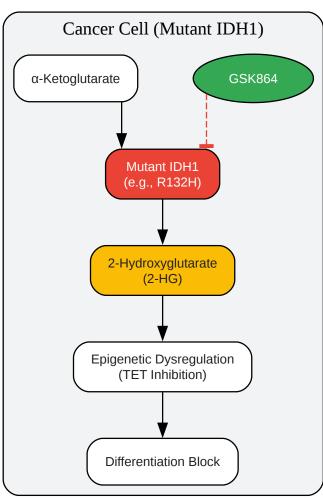
## **Mechanism of Action**

**GSK864** functions as an allosteric inhibitor, meaning it binds to a site on the mutant IDH1 enzyme distinct from the active site.[5][6] This binding event induces a conformational change that specifically prevents the neomorphic reduction of  $\alpha$ -KG to 2-HG, without significantly affecting the wild-type enzyme's ability to convert isocitrate to  $\alpha$ -KG at lower concentrations.[8] [11]

By inhibiting the production of 2-HG, **GSK864** helps to reverse the downstream oncogenic effects. In cancer cells with IDH1 mutations, elevated 2-HG levels competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including TET enzymes and histone lysine demethylases, leading to a block in cellular differentiation.[1][2] Treatment with **GSK864** reduces 2-HG levels, thereby restoring the function of these enzymes and promoting the differentiation of malignant cells.[6]







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Caption: Mechanism of GSK864 action on mutant IDH1 signaling.

# **Experimental Protocols**

Detailed methodologies are crucial for the successful application of **GSK864** as a chemical probe.

## **Biochemical IDH1 Inhibition Assay**

This assay measures the ability of **GSK864** to inhibit the enzymatic activity of purified mutant IDH1.

Reagents and Materials:



- Recombinant human IDH1 mutant enzyme (e.g., R132H, R132C).
- Substrate: α-Ketoglutarate (α-KG).
- Cofactor: NADPH.
- Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.005% (v/v) Tween 20, 0.2 mM DTT, 0.1 mg/mL BSA, pH 8.0.[11][12]
- GSK864 stock solution in DMSO.
- 384-well microplate.
- Plate reader capable of measuring absorbance at 340 nm.
- Procedure:
  - Prepare serial dilutions of GSK864 in DMSO, then further dilute in assay buffer.
  - In a microplate, add the assay buffer, NADPH, and the GSK864 dilution (or DMSO for control).
  - Add the IDH1 mutant enzyme to each well and pre-incubate the mixture.
  - Initiate the reaction by adding  $\alpha$ -KG to all wells.
  - Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
  - Calculate the initial reaction rates and plot the percent inhibition against the logarithm of GSK864 concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

## Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the reduction of the oncometabolite 2-HG in cells treated with **GSK864**.

Reagents and Materials:



- IDH1-mutant cell line (e.g., HT1080, which harbors the R132C mutation).[1][7]
- Cell culture medium and supplements.
- GSK864 stock solution in DMSO.
- Lysis/Extraction Buffer: 80:20 Methanol:Water solution, pre-chilled to -80°C.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

#### Procedure:

- Seed HT1080 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of GSK864 (and a DMSO vehicle control) for 24-48 hours.[1][13]
- After incubation, aspirate the medium and wash the cells with ice-cold saline.
- Quench metabolism and lyse the cells by adding the pre-chilled extraction buffer.
- Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.
- Transfer the supernatant (containing metabolites) to a new tube for analysis.
- Analyze the samples using an LC-MS/MS method specifically developed to quantify 2-HG.
   [1]
- Normalize the 2-HG levels to cell number or protein concentration.
- Plot the normalized 2-HG levels against GSK864 concentration to determine the EC50 value.

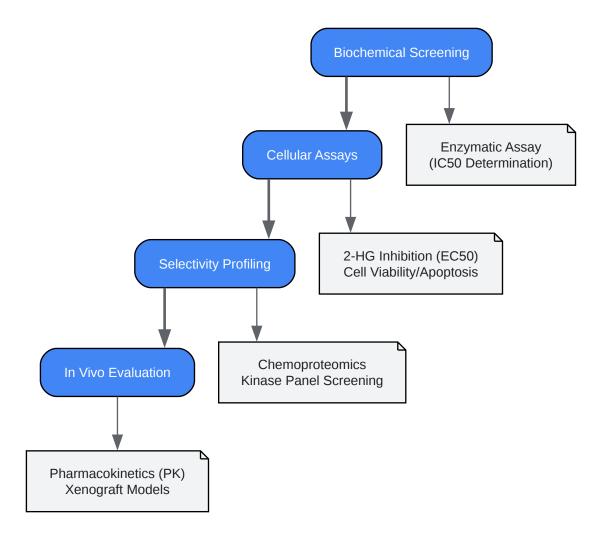
## **Chemoproteomics for Selectivity Profiling**

To confirm the selectivity of the chemical series, a chemoproteomic approach using a close, functionalized analog of **GSK864** (GSK321) can be employed.[4]

Methodology Overview:



- Immobilization: A functionalized analog of GSK864 (like GSK321) is covalently attached to sepharose beads.[4]
- Incubation: The beads are incubated with a whole-cell lysate (e.g., from HT1080 cells) to allow the probe to bind to its protein targets.[4]
- Washing: Non-specifically bound proteins are washed away.
- Elution: Specifically bound proteins are eluted from the beads.
- Identification: The eluted proteins are identified and quantified using mass spectrometry (LC-MS/MS). The results typically show a highly selective enrichment of IDH1 over other proteins in the lysate.[1][4]



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Caption: Experimental workflow for evaluating an IDH1 chemical probe.

### Conclusion

**GSK864** is a well-characterized chemical probe for studying mutant IDH1. Its high potency against common IDH1 mutants, moderate selectivity over the wild-type enzyme, and demonstrated ability to inhibit cellular 2-HG production make it a cornerstone tool for cancer researchers.[4][6][7] The detailed protocols provided herein serve as a guide for its effective use in elucidating the complex biology of IDH1-mutated cancers and in the validation of novel therapeutic strategies targeting this critical oncogenic pathway.

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## References

- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. GSK864 | Structural Genomics Consortium [thesgc.org]
- 5. Probe GSK864 | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitor potency varies widely among tumor-relevant human isocitrate dehydrogenase 1 mutants PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]



- 11. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
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